{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with difluoroethyl and methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, difluoromethyl derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as agriculture and materials science.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- This compound
Uniqueness
The uniqueness of this compound lies in its dual pyrazole structure with distinct substituents. This configuration provides a versatile platform for chemical modifications and enhances its potential for various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H21F2N5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H21F2N5/c1-11(2)9-21-13(3-5-18-21)8-17-7-12-4-6-20(19-12)10-14(15)16/h3-6,11,14,17H,7-10H2,1-2H3 |
InChI Key |
IUOKWGRPDDQNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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